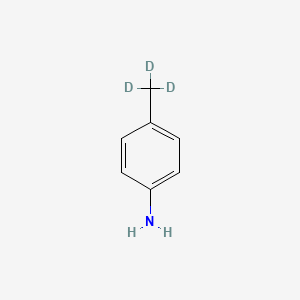
Ácido (2-ciclopropilfenil)borónico
Descripción general
Descripción
“(2-Cyclopropylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 162 . It is a stable and generally non-toxic group that is easily synthesized .
Molecular Structure Analysis
The molecular formula of “(2-Cyclopropylphenyl)boronic acid” is C9H11BO2 . The InChI code is 1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 .
Chemical Reactions Analysis
Boronic acids, including “(2-Cyclopropylphenyl)boronic acid”, are valuable for their ability to readily bind with carbohydrates in water . They are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical and Chemical Properties Analysis
“(2-Cyclopropylphenyl)boronic acid” has a molecular weight of 162.00 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 2 .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido (2-ciclopropilfenil)borónico
Aplicaciones de detección
Ácido (2-ciclopropilfenil)borónico: se utiliza en diversas aplicaciones de detección debido a su interacción con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Estas interacciones facilitan tanto los ensayos homogéneos como la detección heterogénea, lo que permite el desarrollo de sistemas de detección sensibles para una variedad de analitos.
Etiquetado biológico y manipulación de proteínas
La capacidad del compuesto para formar complejos estables con dioles lo convierte en una herramienta valiosa en el etiquetado biológico y la manipulación de proteínas. Se puede utilizar para modificar proteínas, lo cual es esencial para comprender la función e interacción de las proteínas .
Desarrollo terapéutico
Los ácidos bórnicos, incluido el ácido (2-ciclopropilfenil)borónico, son prometedores en el desarrollo de terapias. Sus propiedades únicas les permiten interferir con las vías biológicas, lo que podría conducir a nuevos tratamientos para diversas enfermedades .
Tecnologías de separación
En el campo de las tecnologías de separación, el ácido (2-ciclopropilfenil)borónico se puede emplear para unir y separar selectivamente moléculas glicosiladas, lo cual es particularmente útil en la purificación de muestras biológicas .
Química de materiales
Este derivado de ácido bórico también es significativo en la química de materiales. Se puede utilizar en la construcción de polímeros con propiedades reversibles, que tienen aplicaciones en materiales inteligentes y sistemas sensibles .
Química de los carbohidratos
En la química de los carbohidratos, el ácido (2-ciclopropilfenil)borónico desempeña un papel crucial. Participa en el análisis, separación, protección y activación de carbohidratos, lo cual es vital para la síntesis de glucoconjugados complejos .
Sistemas de administración de fármacos
La interacción del compuesto con los azúcares lo hace adecuado para su uso en sistemas de administración de fármacos. Se puede incorporar en mecanismos de administración de fármacos controlados por retroalimentación, particularmente para la liberación regulada de insulina .
Química de clic
El ácido (2-ciclopropilfenil)borónico se aplica en reacciones de química de clic, donde se utiliza para sintetizar compuestos que contienen la parte de ácido bórico. Esto tiene implicaciones en la creación de nuevos materiales y agentes farmacéuticos .
Mecanismo De Acción
Target of Action
The primary target of (2-Cyclopropylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (2-Cyclopropylphenyl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Cyclopropylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments, leading to the formation of new carbon–carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the action of (2-Cyclopropylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of (2-Cyclopropylphenyl)boronic acid are influenced by environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or Argon) at 2-8°C . Certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area.
Análisis Bioquímico
Biochemical Properties
(2-Cyclopropylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids, including (2-Cyclopropylphenyl)boronic acid, are known to inhibit serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme . This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of (2-Cyclopropylphenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by (2-Cyclopropylphenyl)boronic acid can lead to alterations in signaling pathways that rely on protease activity . This can result in changes in cellular responses, such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of (2-Cyclopropylphenyl)boronic acid involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This compound can inhibit enzymes by binding to their active sites and forming stable covalent complexes. For example, the inhibition of serine proteases by (2-Cyclopropylphenyl)boronic acid occurs through the formation of a covalent bond with the serine residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity.
Temporal Effects in Laboratory Settings
The temporal effects of (2-Cyclopropylphenyl)boronic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under inert conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenol and boric acid . The rate of hydrolysis and the stability of (2-Cyclopropylphenyl)boronic acid can vary depending on the experimental conditions, such as pH and temperature.
Long-term exposure to (2-Cyclopropylphenyl)boronic acid in in vitro or in vivo studies can result in cumulative effects on cellular function. For instance, prolonged inhibition of serine proteases can lead to sustained changes in signaling pathways and gene expression, affecting cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of (2-Cyclopropylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-Cyclopropylphenyl)boronic acid can exhibit toxic or adverse effects, such as cytotoxicity and organ damage . The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
(2-Cyclopropylphenyl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the hydrolysis of boronic acids, leading to the formation of phenol and boric acid . Additionally, (2-Cyclopropylphenyl)boronic acid can affect metabolic flux and metabolite levels by inhibiting enzymes involved in key metabolic pathways, such as serine proteases .
Transport and Distribution
The transport and distribution of (2-Cyclopropylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, (2-Cyclopropylphenyl)boronic acid can interact with intracellular proteins and enzymes, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of (2-Cyclopropylphenyl)boronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through interactions with targeting signals on proteins . The localization of (2-Cyclopropylphenyl)boronic acid can affect its activity and function, as it can interact with different biomolecules in various subcellular compartments.
Propiedades
IUPAC Name |
(2-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHRLDHXOWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373393-41-9 | |
| Record name | 2-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


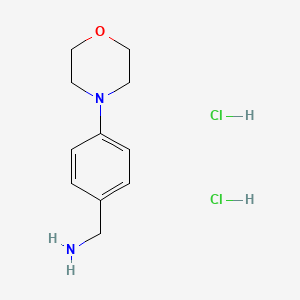


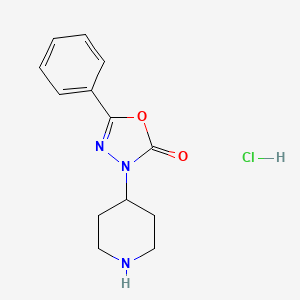
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
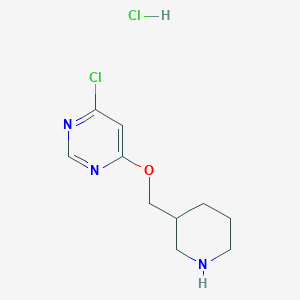
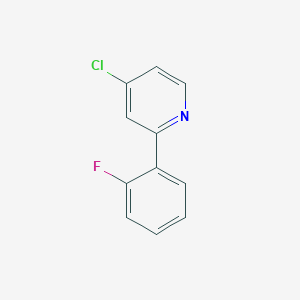
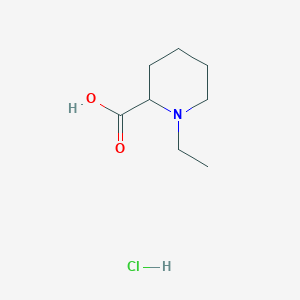
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)


![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
